molecular formula C8H15Cl2N3O B1378611 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 1461706-72-8

5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B1378611
CAS No.: 1461706-72-8
M. Wt: 240.13 g/mol
InChI Key: GWMYUQWFUZKEAF-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the reaction of piperidine with appropriate reagents to form the pyrazolone core. One common method is the cyclization of piperidine with hydrazine and a suitable carbonyl compound under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the formation of the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving multiple purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs with therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may be incorporated into drug formulations to enhance their efficacy and safety profiles.

Mechanism of Action

The mechanism by which 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrazolone derivatives

  • Other piperidine-based heterocycles

Uniqueness: 5-(Piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific structural features, which include the piperidine ring and the pyrazolone core. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-piperidin-4-yl-1,2-dihydropyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-8-5-7(10-11-8)6-1-3-9-4-2-6;;/h5-6,9H,1-4H2,(H2,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMYUQWFUZKEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-72-8
Record name 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 2
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 3
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 4
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 5
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 6
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

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